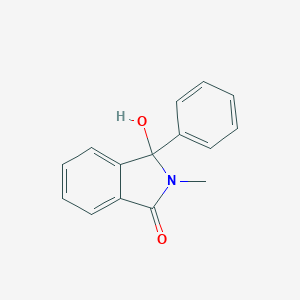
3-hydroxy-2-methyl-3-phenyl-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-methyl-3-phenyl-1-isoindolinone is a complex organic compound belonging to the class of isoindolones Isoindolones are heterocyclic compounds containing a fused ring system with nitrogen This particular compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to the isoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-methyl-3-phenyl-1-isoindolinone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzaldehyde with an amine in the presence of a catalyst can lead to the formation of the isoindolone ring system. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-methyl-3-phenyl-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives .
Scientific Research Applications
3-hydroxy-2-methyl-3-phenyl-1-isoindolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-methyl-3-phenyl-1-isoindolinone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2-methyl-1-phenyl-1-propanone
- 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
Uniqueness
3-hydroxy-2-methyl-3-phenyl-1-isoindolinone is unique due to its specific substitution pattern on the isoindolone coreCompared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial contexts .
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-3-phenylisoindol-1-one |
InChI |
InChI=1S/C15H13NO2/c1-16-14(17)12-9-5-6-10-13(12)15(16,18)11-7-3-2-4-8-11/h2-10,18H,1H3 |
InChI Key |
MCPPHIBLBWYFKF-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















